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Compound of Interest

Compound Name: Murrangatin diacetate

Cat. No.: B15593814

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Murrangatin diacetate, a natural
coumarin derivative. It details its chemical identifiers, summarizes key findings from a pivotal

study on its anti-angiogenic properties, and provides detailed experimental protocols for the
cited research.

Chemical Identifiers

Murrangatin diacetate is a derivative of the natural product Murrangatin, isolated from plants
of the Murraya genus.[1] Its key chemical identifiers are summarized in the table below.
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Identifier Value Reference
CAS Number 51650-59-0 [2]
Molecular Formula C19H2007 [2]
Molecular Weight 360.36 g/mol [2]

2H-1-Benzopyran-2-one, 8-

[(1R,2S)-1,2-bis(acetyloxy)-3-
Synonym [2]

methyl-3-buten-1-yl]-7-

methoxy-, rel-(+)-

COclccc2ccc(=0)oc2cl--
SMILES INVALID-LINK----INVALID- [3]
LINK--C(C)=C

Biological Activity and Signaling Pathway

A key study has highlighted the potential of Murrangatin, the parent compound of Murrangatin
diacetate, as an anti-angiogenic agent. The research demonstrated that Murrangatin inhibits
angiogenesis, a critical process in tumor growth and metastasis, by suppressing the AKT
signaling pathway.[4][5]

The study, "Murrangatin suppresses angiogenesis induced by tumor cell-derived media and
inhibits AKT activation in zebrafish and endothelial cells,” provides the foundation for the
biological activity information presented here.[4][5] The findings indicate that Murrangatin
significantly inhibits the growth of subintestinal vessels in zebrafish embryos and suppresses
various angiogenic phenotypes in human umbilical vein endothelial cells (HUVECSs) induced by
tumor-conditioned media.[4][5] This inhibition is achieved, at least in part, through the
attenuation of AKT phosphorylation.[4][5]

The proposed signaling pathway is depicted in the following diagram:
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Caption: Murrangatin's inhibitory effect on the AKT signaling pathway in endothelial cells.

Experimental Protocols
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The following are detailed methodologies from the key study investigating the anti-angiogenic
effects of Murrangatin.

Zebrafish Anti-Angiogenesis Assay

This assay evaluates the effect of a compound on the development of blood vessels in a living
organism.
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Caption: Workflow for the in vivo zebrafish anti-angiogenesis assay.

Detailed Steps:
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» Animal Model: Transgenic Tg(flil:EGFP) zebrafish, which express green fluorescent protein
in their endothelial cells, are used.

o Embryo Preparation: At 24 hours post-fertilization (hpf), the chorions of the embryos are
enzymatically removed.

o Compound Treatment: Embryos are placed in 24-well plates and incubated with varying
concentrations of Murrangatin or a vehicle control (DMSO) in standard embryo medium.

e Incubation: The treated embryos are incubated for 24 hours at 28.5°C.

e Imaging Preparation: After incubation, embryos are anesthetized using tricaine and mounted
in 3% methylcellulose on a glass slide for imaging.

e Microscopy and Analysis: The development of the subintestinal vessels (SIVs) is observed
and captured using a fluorescence microscope. The extent of vessel growth and branching is
quantified to assess the anti-angiogenic effect of the compound.

HUVEC-Based In Vitro Angiogenesis Assays

A series of in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECS) were
performed to assess different aspects of angiogenesis.

1. Cell Proliferation Assay:

o Method: HUVECSs are seeded in 96-well plates and starved overnight. The cells are then
treated with tumor-conditioned medium (to stimulate proliferation) in the presence of varying
concentrations of Murrangatin for 48 hours. Cell viability is assessed using a Cell Counting
Kit-8 (CCK-8) assay.

2. Cell Migration Assay (Wound Healing):

» Method: HUVECSs are grown to confluence in 6-well plates. A scratch is made in the cell
monolayer with a pipette tip. The cells are then washed and incubated with tumor-
conditioned medium and different concentrations of Murrangatin. The closure of the scratch
is monitored and photographed at 0 and 12 hours.

3. Cell Invasion Assay (Transwell):

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Method: The upper chambers of Transwell inserts are coated with Matrigel. HUVECs, pre-
treated with Murrangatin, are seeded into the upper chambers in serum-free medium. The
lower chambers are filled with tumor-conditioned medium as a chemoattractant. After 24
hours of incubation, non-invading cells are removed from the top of the membrane, and the
invaded cells on the bottom are fixed, stained, and counted.

4. Tube Formation Assay:

o Method: Matrigel is polymerized in 96-well plates. HUVECS, pre-treated with Murrangatin,
are seeded onto the Matrigel. After 6 hours of incubation, the formation of capillary-like
structures (tubes) is observed and photographed under a microscope. The total tube length
and number of branch points are quantified.

Western Blot Analysis for AKT Phosphorylation

This technique is used to detect the levels of phosphorylated AKT, an indicator of its activation.
Detailed Steps:

e Cell Treatment and Lysis: HUVECSs are starved and then pre-treated with Murrangatin before
being stimulated with tumor-conditioned medium for a short period (e.g., 30 minutes). The
cells are then washed and lysed to extract total proteins.

o Protein Quantification: The concentration of the extracted proteins is determined using a
BCA protein assay Kkit.

o SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

e Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system. The band intensities are quantified to determine the ratio of p-AKT to total
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AKT.

Conclusion

Murrangatin diacetate and its parent compound, Murrangatin, represent promising areas for
further investigation in the field of oncology drug development. The demonstrated anti-
angiogenic activity, mediated through the inhibition of the AKT signaling pathway, provides a
strong rationale for continued research into their therapeutic potential. The experimental
protocols detailed herein offer a foundation for researchers to build upon in their exploration of
these and other natural product-derived compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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